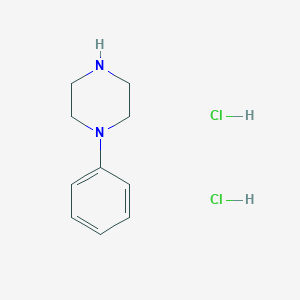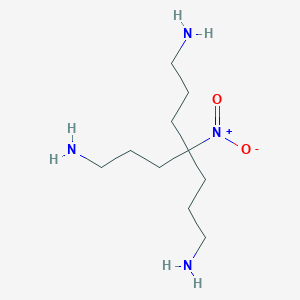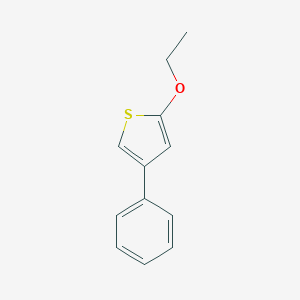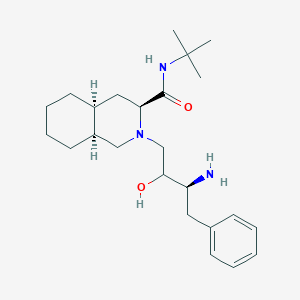
H2S Donor 5a
概要
説明
N-(ベンゾイルチオ)ベンズアミド: は、システイン活性化型硫化水素供与体です。硫化水素は、有望な保護効果を示す重要な細胞シグナル伝達分子です。 N-(ベンゾイルチオ)ベンズアミドは、システインの存在下で硫化水素を放出する安定な化合物であり、硫化水素研究における貴重なツールとなっています .
科学的研究の応用
N-(ベンゾイルチオ)ベンズアミドは、以下を含む幅広い科学研究における応用があります。
化学: さまざまな化学反応における硫化水素の放出と効果を研究するためのツールとして使用されます。
生物学: 細胞シグナル伝達における硫化水素の役割と生物系における保護効果を調査します。
医学: 心血管疾患や炎症など、さまざまな疾患の治療における硫化水素の治療の可能性を探ります。
作用機序
N-(ベンゾイルチオ)ベンズアミドは、システイン活性化型メカニズムを通じて硫化水素を放出します。システインの存在下で、この化合物は硫化水素を放出する化学反応を起こします。このプロセスは、生物系における硫化水素の自然な放出を模倣しています。 放出された硫化水素は、一酸化窒素経路など、さまざまな分子標的や経路と相互作用してその効果を発揮します .
生化学分析
Biochemical Properties
H2S Donor 5a: plays a crucial role in biochemical reactions by releasing hydrogen sulfide upon activation by cysteine. This compound interacts with several enzymes, proteins, and other biomolecules. Notably, it does not react with potential cellular nucleophiles such as hydroxyl (-OH) and amino (-NH2) groups . The primary enzymes involved in the activation and subsequent reactions of this compound include cystathionine γ-lyase (CSE), cystathionine β-synthase (CBS), and 3-mercaptopyruvate sulfurtransferase (3MST). These enzymes catalyze the production of H2S from sulfur-containing biomolecules such as cysteine and homocysteine .
Cellular Effects
This compound: influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. Hydrogen sulfide, released from this compound, acts as a signaling molecule that regulates numerous physiological functions, including neuromodulation, neurotransmission, apoptosis, angiogenesis, blood pressure regulation, vasorelaxation, inflammation, oxygen sensing, cerebral microcirculation, and insulin signaling inhibition . The compound’s ability to release H2S in a controlled manner allows for precise modulation of these cellular processes.
Molecular Mechanism
The molecular mechanism of This compound involves the release of hydrogen sulfide upon activation by cysteine. This release is regulated by the rate of H2S generation, which reaches a maximum value at approximately 18 minutes in the presence of excess cysteine . The released H2S can bind to and modulate the activity of various biomolecules, including enzymes and proteins. For example, H2S can inhibit mitochondrial complex IV, leading to changes in cellular respiration and energy production . Additionally, H2S can induce the sulfhydration of target proteins, modulating their function and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time due to its stability and degradation. The compound is reported to be light-sensitive and should be stored under desiccating conditions at -20°C to maintain its stability . Over time, the release of H2S from this compound can lead to long-term effects on cellular function, including changes in gene expression and cellular metabolism. In vitro and in vivo studies have shown that the controlled release of H2S can have sustained effects on cellular processes .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound can exert beneficial effects by modulating physiological processes such as blood pressure regulation and inflammation. At higher doses, this compound can exhibit toxic or adverse effects, including potential cytotoxicity and disruption of cellular function . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels.
Metabolic Pathways
This compound: is involved in several metabolic pathways, primarily through the production of hydrogen sulfide. The enzymes cystathionine γ-lyase (CSE), cystathionine β-synthase (CBS), and 3-mercaptopyruvate sulfurtransferase (3MST) play key roles in the metabolism of sulfur-containing biomolecules, leading to the generation of H2S . The released H2S can influence metabolic flux and metabolite levels, affecting various physiological processes.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to release H2S in a controlled manner allows for targeted delivery to specific cellular compartments and tissues. This targeted distribution can influence the localization and accumulation of H2S, modulating its effects on cellular function .
Subcellular Localization
The subcellular localization of This compound and its activity are influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular processes. For example, the release of H2S in mitochondria can impact cellular respiration and energy production by inhibiting mitochondrial complex IV . The precise localization of this compound within cells is crucial for its function and activity.
準備方法
合成経路および反応条件: N-(ベンゾイルチオ)ベンズアミドは、N-(ベンゾイルチオ)ベンズアミドの形成を含む一連の化学反応によって合成されます。 合成経路は通常、ベンゾイルクロリドとチオ尿素を反応させてベンゾイルチオ尿素を生成し、その後ベンゾイルクロリドと反応させてN-(ベンゾイルチオ)ベンズアミドを得るという手順を踏みます .
工業的製造方法: N-(ベンゾイルチオ)ベンズアミドの工業的製造は、同様の合成経路を大規模に行うものです。反応条件は、高い収率と純度を確保するために最適化されています。 この化合物は通常固体形で製造され、安定性を維持するために低温で保管されます .
化学反応の分析
反応の種類: N-(ベンゾイルチオ)ベンズアミドは、以下を含むいくつかのタイプの化学反応を起こします。
還元: システインなどの還元剤の存在下で、N-(ベンゾイルチオ)ベンズアミドは硫化水素を放出します。
一般的な試薬および条件:
還元剤: システイン、還元型グルタチオン。
反応条件: 反応は通常、生理的pHの含水溶液中で起こります
生成される主な生成物:
類似化合物との比較
類似化合物:
GYY4137: 水性緩衝液中でゆっくりと硫化水素を放出する別の硫化水素供与体。
硫化ナトリウム: 水性媒体中で迅速に硫化水素を放出する無機硫化物塩。
水硫化ナトリウム: 硫化ナトリウムと同様の特性を持つ別の無機硫化物塩 .
N-(ベンゾイルチオ)ベンズアミドの独自性: N-(ベンゾイルチオ)ベンズアミドは、システイン活性化型メカニズムを持つため、硫化水素を制御して放出できるという点で独自性があります。 これは、生物系における硫化水素の効果を研究し、硫化水素放出型治療薬を開発するための貴重なツールとなっています .
特性
IUPAC Name |
S-benzamido benzenecarbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c16-13(11-7-3-1-4-8-11)15-18-14(17)12-9-5-2-6-10-12/h1-10H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYATHJDICJZLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NSC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


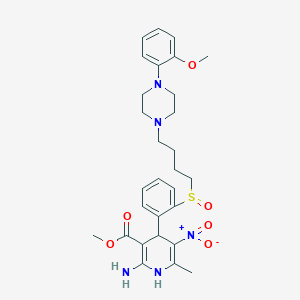
![4-[(1r)-1-Carboxyethyl]benzoic acid](/img/structure/B132819.png)
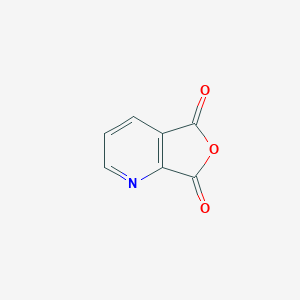

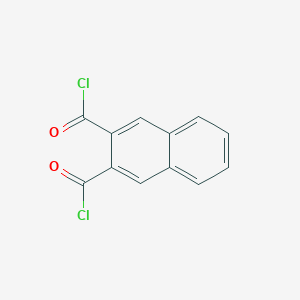
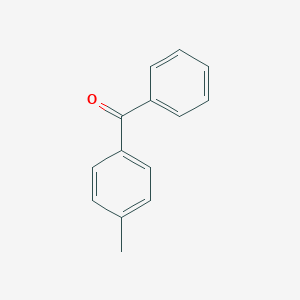
![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)


